Ethyl glucuronide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线和反应条件: 乙基葡萄糖醛酸苷可以通过乙醇与尿苷二磷酸葡萄糖醛酸在酶催化下发生反应来合成,该反应由葡萄糖醛酸转移酶催化 . 该反应通常发生在肝脏中。

工业生产方法: 乙基葡萄糖醛酸苷的工业生产涉及使用重组酶和优化的反应条件,以确保高产量和纯度。 该过程可能包括固相萃取和液相色谱-质谱联用等步骤,用于纯化和分析 .

化学反应分析

反应类型: 乙基葡萄糖醛酸苷主要发生水解和结合反应。 它在生理条件下相对稳定,不会发生明显的氧化或还原 .

常用试剂和条件:

水解: 乙基葡萄糖醛酸苷可在酸性或碱性条件下水解回乙醇和葡萄糖醛酸。

主要产物: 乙基葡萄糖醛酸苷反应的主要产物是乙醇和葡萄糖醛酸,尤其是在水解条件下 .

4. 科研应用

乙基葡萄糖醛酸苷在科学研究中有多种应用:

法医毒理学: 用于检测和监测尸体中的酒精摄入量.

临床诊断: 用于酒精治疗计划,以监测戒断情况和检测复发.

药代动力学: 研究以了解乙醇在体内的代谢和排泄情况.

公共卫生: 用于流行病学研究,以评估人群中的酒精消费模式.

科学研究应用

Clinical Applications

1.1 Alcohol Consumption Monitoring

EtG is widely used to monitor alcohol consumption in clinical settings, particularly for patients undergoing treatment for alcohol use disorders. Its presence in biological fluids, such as urine and blood, can indicate recent alcohol intake, often detectable for up to 90 hours after consumption, making it a valuable tool for assessing abstinence or relapse in patients .

1.2 Assessment of Abstinence

In outpatient treatment programs, EtG testing can provide an objective measure of alcohol abstinence. Studies have shown discrepancies between self-reported alcohol use and EtG levels, highlighting its potential as a more reliable indicator of actual consumption . This is particularly important in therapeutic settings where accurate tracking of sobriety is essential for effective treatment outcomes.

1.3 Pharmacokinetic Studies

Recent pharmacokinetic studies have established models to estimate the time since last drinking based on EtG concentrations. For instance, a study demonstrated a correlation between the ratio of EtG to ethyl sulfate (EtS) and the time elapsed since alcohol consumption, providing clinicians with tools to assess drinking patterns more accurately .

Forensic Applications

2.1 Legal and Forensic Testing

EtG testing is frequently employed in forensic contexts to establish alcohol consumption in legal cases, such as DUI (driving under the influence) incidents or custody disputes. Its ability to remain detectable long after ethanol itself has been metabolized makes it a crucial marker for retrospective analysis of alcohol intake .

2.2 Postmortem Toxicology

In postmortem examinations, EtG can be utilized to determine whether an individual had consumed alcohol prior to death. This application is particularly relevant in forensic toxicology, where understanding the circumstances surrounding an individual's death is critical .

Research Applications

3.1 Behavioral Studies

Research involving animal models has utilized EtG to study the effects of various interventions on ethanol consumption. For example, studies have explored how pharmacological agents can alter drinking behavior by measuring changes in EtG levels among treated subjects . This research contributes to understanding addiction mechanisms and potential therapeutic targets.

3.2 Method Development

The development of sensitive assays for detecting EtG has advanced significantly. Various methods, including liquid chromatography-mass spectrometry (LC-MS) and enzyme immunoassays, have been validated for accurate measurement of EtG in biological samples . These methods enhance the reliability of EtG testing across different applications.

Limitations and Considerations

While EtG testing offers numerous advantages, there are limitations that must be considered:

- False Positives : Exposure to non-beverage sources of ethanol (e.g., hand sanitizers) can lead to elevated EtG levels without actual alcohol consumption .

- Assay Variability : Differences in assay sensitivity and specificity can impact results; therefore, standardization across testing laboratories is essential for consistent outcomes .

- Interpretation Challenges : Clinicians must consider the context of EtG results carefully, as factors such as hydration status and individual metabolism can influence concentrations .

作用机制

乙基葡萄糖醛酸苷通过作为乙醇暴露的生物标志物发挥作用。 它通过乙醇与葡萄糖醛酸的结合形成,该过程由葡萄糖醛酸转移酶催化 . 该过程增加了乙醇的水溶性,促进了乙醇通过尿液从体内排泄 .

类似化合物:

独特性: 乙基葡萄糖醛酸苷作为乙醇暴露的生物标志物,具有高度敏感性和特异性。 与乙基硫酸盐(也是乙醇的代谢产物)不同,乙基葡萄糖醛酸苷更稳定,可以在各种生物基质中检测到,如尿液、毛发和指甲 .

相似化合物的比较

Ethyl Sulfate: Another metabolite of ethanol, formed through sulfation.

Naltrexone: Used in the treatment of alcohol dependence.

6β-Naltrexol: A metabolite of naltrexone.

Uniqueness: Ethyl glucuronide is unique in its high sensitivity and specificity as a biomarker for ethanol exposure. Unlike ethyl sulfate, which is also a metabolite of ethanol, this compound is more stable and can be detected in various biological matrices such as urine, hair, and nails .

属性

CAS 编号 |

17685-04-0 |

|---|---|

分子式 |

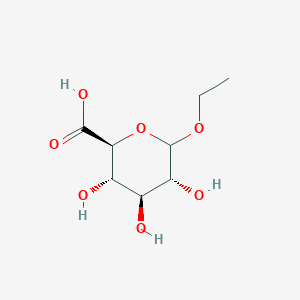

C8H14O7 |

分子量 |

222.19 g/mol |

IUPAC 名称 |

(2S,3S,4S,5R)-6-ethoxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C8H14O7/c1-2-14-8-5(11)3(9)4(10)6(15-8)7(12)13/h3-6,8-11H,2H2,1H3,(H,12,13)/t3-,4-,5+,6-,8?/m0/s1 |

InChI 键 |

IWJBVMJWSPZNJH-XWBUKDKVSA-N |

SMILES |

CCOC1C(C(C(C(O1)C(=O)O)O)O)O |

手性 SMILES |

CCOC1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O |

规范 SMILES |

CCOC1C(C(C(C(O1)C(=O)O)O)O)O |

物理描述 |

Solid |

同义词 |

ethyl beta-D-6-glucosiduronic acid ethyl glucuronide ethyl-beta-D-glucopyranosiduronic acid ethylglucuronide |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。